molecular formula C26H32N2O3 B2441882 1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one CAS No. 438486-74-9

1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one

Cat. No.: B2441882
CAS No.: 438486-74-9
M. Wt: 420.553
InChI Key: KLSCSEZMCFQPFO-UHFFFAOYSA-N
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Description

1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one is a useful research compound. Its molecular formula is C26H32N2O3 and its molecular weight is 420.553. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-15(29)21-16(2)31-24-19-10-8-7-9-18(19)23-20(22(21)24)13-28(14-30-23)17-11-25(3,4)27-26(5,6)12-17/h7-10,17,27H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSCSEZMCFQPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C5CC(NC(C5)(C)C)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one is a complex organic molecule known for its potential biological activities. This article aims to explore its biological properties through various studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Piperidine ring : A nitrogen-containing cyclic compound contributing to the biological activity.
  • Dioxa and azatetracyclic framework : These features may influence the compound's interaction with biological targets.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC27H46N2O3
Molecular Weight442.67 g/mol
Melting PointNot available
SolubilityModerate in organic solvents
Log P5.66

Antioxidant Properties

Research has indicated that piperidine derivatives exhibit significant antioxidant activity. For instance, compounds similar to the target have shown efficacy in scavenging free radicals and protecting cells from oxidative stress. This is particularly relevant in the context of neuroprotection and anti-aging therapies.

Anticancer Activity

A study conducted on related piperidine compounds demonstrated their potential as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells. The presence of the tetramethylpiperidine moiety enhances this activity by modulating cellular signaling pathways.

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives are noteworthy. They have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This is attributed to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Case Studies

  • Study on Antioxidant Activity : A comparative analysis of various piperidine derivatives revealed that those containing the tetramethylpiperidine structure exhibited superior antioxidant capabilities compared to standard antioxidants like vitamin E.
  • Cancer Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that compounds with similar structures significantly inhibited cell proliferation at micromolar concentrations.
  • Neuroprotection in Animal Models : Animal studies have shown that administration of piperidine derivatives led to improved outcomes in models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing cognitive function.

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